

Application Notes and Protocols for Plaque Reduction Neutralization Assay (PRNT)

Featuring Mosnodenvir

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Compound of Interest

Compound Name: Mosnodenvir

Cat. No.: B10860870

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Introduction

The Plaque Reduction Neutralization Test (PRNT) is a highly specific and quantitative serological assay used to measure the concentration of neutralizing antibodies against a specific virus.[1] It is considered the gold standard for determining the ability of antibodies in a sample (e.g., serum) to prevent viral infection of cultured cells.[2][3][4][5] This assay is crucial in virology research, vaccine development, and the evaluation of antiviral therapeutics.[4]

Mosnodenvir (JNJ-1802) is an orally active, pan-serotype dengue virus (DENV) inhibitor.[6] It functions by blocking the interaction between the viral nonstructural proteins NS3 and NS4B, which is essential for the formation of new viral RNA and subsequent viral replication.[6] Given its mechanism of action and therapeutic potential against all four dengue serotypes, a robust method to assess its efficacy and the host immune response is critical. This document provides a detailed protocol and application notes for a Plaque Reduction Neutralization Assay that can be adapted for **Mosnodenvir** and other antiviral compounds targeting dengue virus.

Applications

The PRNT for **Mosnodenvir** or antibodies generated in response to DENV infection in the presence of the drug can be applied in several key areas:

- **Vaccine Efficacy Studies:** To quantify the titer of neutralizing antibodies induced by dengue vaccine candidates.
- **Therapeutic Antibody Development:** To assess the neutralizing potency of monoclonal antibodies developed as potential dengue therapies.
- **Antiviral Drug Screening:** To determine the in vitro efficacy of antiviral compounds like **Mosnodenvir** by measuring the reduction in viral plaques.
- **Seroepidemiological Studies:** To determine the prevalence of neutralizing antibodies against different dengue serotypes in a population.
- **Clinical Trials:** To evaluate the immunogenicity of vaccines and the effectiveness of antiviral treatments in clinical trial participants.[\[3\]](#)[\[7\]](#)

Experimental Protocol

This protocol outlines the general steps for performing a PRNT. Specific parameters such as the choice of cell line, virus titer, and incubation times should be optimized for the specific dengue virus serotype and laboratory conditions.

1. Materials and Reagents

- **Cells:** A cell line susceptible to dengue virus infection (e.g., Vero cells, BHK-21 cells).
- **Virus:** A stock of the desired dengue virus serotype with a known titer (PFU/mL).
- **Test Samples:** Heat-inactivated serum samples from vaccinated or previously infected individuals, or solutions of antiviral compounds like **Mosnodenvir** at various concentrations.
- **Media:**
 - Cell Growth Medium (e.g., DMEM or MEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics).

- Virus Growth Medium (e.g., DMEM or MEM with 2% FBS and antibiotics).
- Overlay Medium: A semi-solid medium to restrict virus spread and allow for plaque formation (e.g., 1% Methylcellulose or Agarose in Virus Growth Medium).[1]
- Staining Solution: A solution to visualize plaques (e.g., 0.1% Crystal Violet in 20% ethanol).
- Plates: 6-well or 24-well tissue culture plates.
- General Laboratory Equipment: Biosafety cabinet, CO2 incubator, microscope, pipettes, etc.

2. Cell Culture and Virus Propagation

- Maintain a healthy culture of the chosen cell line in growth medium.
- Propagate the dengue virus stock by infecting a confluent monolayer of cells. Harvest the virus when significant cytopathic effect (CPE) is observed.
- Titer the virus stock using a plaque assay to determine the number of plaque-forming units per milliliter (PFU/mL).

3. Plaque Reduction Neutralization Assay Procedure

- Cell Seeding: Seed the susceptible cells into 6-well or 24-well plates and incubate until they form a confluent monolayer (typically 1-2 days).
- Sample Dilution: Prepare serial dilutions of the heat-inactivated serum samples or the antiviral compound (**Mosnodenvir**) in virus growth medium.
- Neutralization Reaction:
 - Mix equal volumes of each sample dilution with a standardized amount of dengue virus (e.g., 100 PFU).
 - Include a virus-only control (no sample) and a cell-only control (no virus).
 - Incubate the virus-sample mixtures for 1 hour at 37°C in a 5% CO2 incubator to allow antibodies or the compound to neutralize the virus.[8]

- Infection of Cells:
 - Remove the growth medium from the confluent cell monolayers.
 - Inoculate the cells with the virus-sample mixtures.
 - Incubate for 1-2 hours at 37°C to allow for virus adsorption.
- Overlay Application:
 - Gently remove the inoculum from the wells.
 - Add the semi-solid overlay medium to each well. This restricts the spread of the virus to adjacent cells, ensuring the formation of distinct plaques.[\[2\]](#)
- Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 5-10 days, depending on the virus serotype).
- Plaque Visualization:
 - After the incubation period, fix the cells (e.g., with 10% formalin).
 - Remove the overlay medium and stain the cell monolayer with Crystal Violet solution.
 - Gently wash the plates with water and allow them to dry. The plaques will appear as clear zones against a purple background of stained, uninfected cells.
- Plaque Counting and Data Analysis:
 - Count the number of plaques in each well.
 - Calculate the percentage of plaque reduction for each sample dilution compared to the virus control.
 - The neutralization titer (e.g., PRNT₅₀) is the reciprocal of the highest serum dilution that results in a 50% or greater reduction in the number of plaques. For antiviral compounds, this would be the EC₅₀ value.

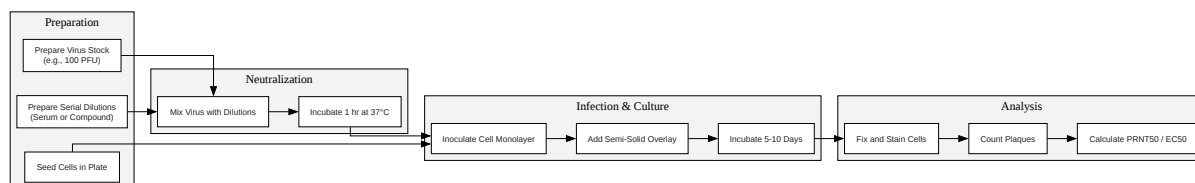
Data Presentation

The quantitative data from a PRNT can be summarized in a table for clear comparison. The following is an example of how data for **Mosnodenvir** could be presented.

Mosnodenvir Concentration (nM)	Average Plaque Count (Well 1)	Average Plaque Count (Well 2)	Mean Plaque Count	% Plaque Reduction
Virus Control (0 nM)	102	98	100	0%
0.01	75	79	77	23%
0.05	52	48	50	50%
0.1	28	32	30	70%
0.5	8	12	10	90%
1.0	2	0	1	99%
Cell Control	0	0	0	100%

Visualizations

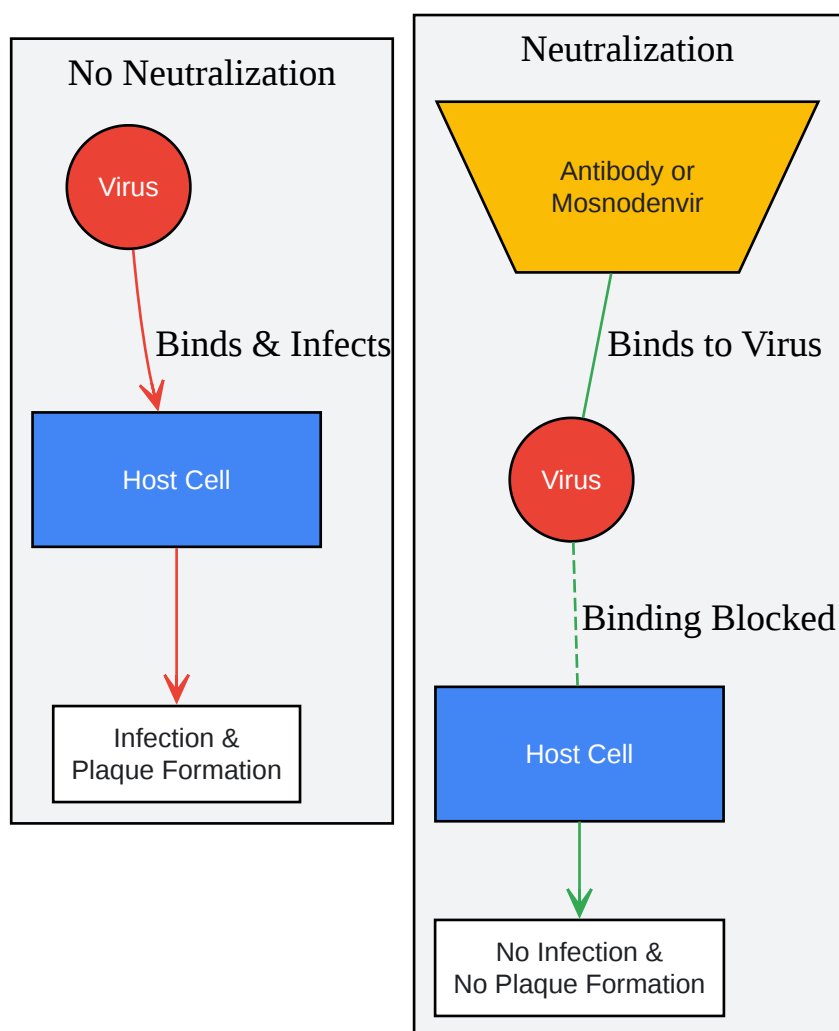
Diagram of the Plaque Reduction Neutralization Assay Workflow



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Caption: Workflow of the Plaque Reduction Neutralization Assay.

Diagram Illustrating the Principle of Virus Neutralization



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Caption: Principle of virus neutralization by antibodies or antiviral compounds.

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